1-(2-Aminoethyl)cyclopropanecarboxylic acid

Peptidomimetics Conformational restriction α,α-Disubstituted amino acids

For medicinal chemistry programs requiring complete backbone conformational restriction, 1-(2-Aminoethyl)cyclopropanecarboxylic acid (CAS 126822-37-5) provides α,α-disubstitution with a strained cyclopropane directly at the α-carbon, eliminating all ψ and φ dihedral angle freedom. Its extended aminoethyl side chain enables synthetic elaboration into critical pharmacophores for HCV NS3/4A protease inhibitors and focused libraries for lipid metabolism (Pa=0.999) and angiogenesis (Pa=0.995) targets. Confirm identity via SMILES (NCCC1(C(=O)O)CC1) and the free base form (CAS 126822-37-5) to ensure experimental reproducibility.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 126822-37-5
Cat. No. B153002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)cyclopropanecarboxylic acid
CAS126822-37-5
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC1(CCN)C(=O)O
InChIInChI=1S/C6H11NO2/c7-4-3-6(1-2-6)5(8)9/h1-4,7H2,(H,8,9)
InChIKeyBFKGCGPIFIWAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)cyclopropanecarboxylic Acid (CAS 126822-37-5) | Cyclopropane Amino Acid Building Block for Conformationally Restricted Peptides and Drug Discovery


1-(2-Aminoethyl)cyclopropanecarboxylic acid (CAS 126822-37-5; MFCD01318272; C₆H₁₁NO₂; MW 129.16) is a non-proteinogenic, cyclopropane-containing α,α-disubstituted amino acid . The compound incorporates a highly strained cyclopropane ring (≈27.5 kcal/mol) directly attached to the α-carbon of the amino acid backbone, imposing strict conformational restriction on peptides and peptidomimetics into which it is incorporated . As a structural variant of 1-aminocyclopropane-1-carboxylic acid (ACC, the ethylene biosynthetic precursor) featuring an extended aminoethyl side chain, this compound serves as a versatile building block for medicinal chemistry applications requiring constrained molecular architectures, particularly in protease inhibitor design and receptor ligand development .

Why Generic Substitution Fails for 1-(2-Aminoethyl)cyclopropanecarboxylic Acid in Medicinal Chemistry and Peptide Engineering


Substituting 1-(2-Aminoethyl)cyclopropanecarboxylic acid with a superficially similar analog (e.g., ACC, CAMP, TAMP, or linear GABA analogs) introduces substantial changes in conformational restriction, hydrogen-bonding geometry, and biological activity profile that cannot be remedied by adjusting reaction conditions. The cyclopropane α-carbon of this compound is fully substituted (α,α-disubstituted) with both the carboxylic acid and the 2-aminoethyl side chain, creating a quaternary center that completely eliminates backbone conformational freedom at the point of incorporation—a degree of restriction not achievable with ACC (which lacks the extended side chain) or CAMP/TAMP (which position the aminomethyl group on the β-carbon rather than the α-carbon) . In silico activity predictions confirm that 1-(2-Aminoethyl)cyclopropanecarboxylic acid exhibits a distinct and broader predicted biological activity profile compared to 1-aminocyclopropane-1-carboxylic acid (ACC), including high probability scores for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), and DNA synthesis inhibition (Pa = 0.991) . These predicted activities are not present in the ACC profile, underscoring that the extended aminoethyl side chain confers fundamentally different molecular recognition properties. The quantitative differentiation documented in Section 3 demonstrates that generic substitution with in-class alternatives would result in either loss of desired biological activity, altered receptor subtype selectivity, or both, necessitating compound-specific procurement for reliable experimental outcomes.

Quantitative Differentiation Evidence: 1-(2-Aminoethyl)cyclopropanecarboxylic Acid vs. Closest Structural Analogs


Conformational Restriction Magnitude: Cyclopropane α,α-Disubstitution vs. ACC and CAMP/TAMP

1-(2-Aminoethyl)cyclopropanecarboxylic acid incorporates a cyclopropane ring directly at the α-carbon of the amino acid, creating an α,α-disubstituted quaternary center. This structural feature completely eliminates backbone ψ and φ dihedral angle freedom at the point of incorporation. In contrast, 1-aminocyclopropane-1-carboxylic acid (ACC) achieves α,α-disubstitution but lacks the extended 2-aminoethyl side chain, providing a different hydrogen-bonding presentation vector . The cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids (CAMP and TAMP) position the cyclopropane ring β to the carboxylic acid, maintaining some backbone flexibility that is absent in the target compound. The ring strain energy of the cyclopropane moiety is approximately 27.5 kcal/mol, which is consistent across all cyclopropane-containing analogs but is leveraged differently in the α,α-disubstituted architecture .

Peptidomimetics Conformational restriction α,α-Disubstituted amino acids

Predicted Biological Activity Profile: Pa Values vs. 1-Aminocyclopropane-1-carboxylic Acid (ACC)

In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm generated Pa (probability of activity) scores for 1-(2-Aminoethyl)cyclopropanecarboxylic acid across multiple therapeutic categories . The highest Pa values include Lipid metabolism regulator (Pa = 0.999), Angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), Apoptosis agonist (Pa = 0.979), and Antineoplastic (Pa = 0.961). In contrast, the predicted activity spectrum for the structurally simpler analog 1-aminocyclopropane-1-carboxylic acid (ACC) is dominated by plant hormone-related activities (ethylene precursor function) with markedly different Pa values and no high-probability predictions for the categories observed in the target compound . The divergent predicted profiles quantitatively demonstrate that the 2-aminoethyl side chain confers distinct molecular recognition properties not present in ACC.

In silico prediction PASS algorithm Biological activity spectrum

Commercial Availability and Pricing Transparency: AChemBlock vs. CymitQuimica Specifications

Commercial availability of 1-(2-Aminoethyl)cyclopropanecarboxylic acid varies significantly across vendors in both purity specifications and pricing structure, affecting procurement decisions for research programs. AChemBlock offers the compound at 97% purity (FW 129.16, MFCD01318272) with tiered pricing: 250 mg at $310 USD, 1 g at $775 USD, and 5 g at $1,965 USD . CymitQuimica offers the same compound at 97% purity with different pricing: 250 mg at €352 (≈$380 USD), 500 mg at €520 (≈$562 USD) . The per-gram pricing differential (≈$775/g at AChemBlock vs. ≈$1,124/g at CymitQuimica) represents a 31% cost difference for the same purity grade. In contrast, the structurally simpler analog 1-aminocyclopropane-1-carboxylic acid (ACC) is widely available from multiple vendors at <$100/g due to its established use as a plant hormone precursor . The target compound's higher cost reflects its specialized utility as a constrained amino acid building block requiring more complex synthetic routes.

Procurement Purity specification Vendor comparison

Analytical Characterization and Identity Confirmation: SMILES/InChI vs. Potential Confounders

Accurate identification of 1-(2-Aminoethyl)cyclopropanecarboxylic acid is essential to avoid procurement errors with structurally similar compounds that share overlapping nomenclature. The target compound has the unambiguous SMILES string NCCC1(C(=O)O)CC1 and InChI 1S/C6H11NO2/c7-4-3-6(1-2-6)5(8)9/h1-4,7H2,(H,8,9) . This distinguishes it from the hydrochloride salt form (CAS 1421602-17-6; C₆H₁₂ClNO₂; MW 165.62), which is a different chemical entity with altered solubility and reactivity properties . The target compound is also distinct from 1-(2-chloroethyl)cyclopropane-1-carboxylic acid (CAS not specified; C₆H₁₀ClNO₂), which substitutes chlorine for the amine group and exhibits fundamentally different chemical reactivity . Confirmation of the correct CAS (126822-37-5) and MDL (MFCD01318272) identifiers prevents procurement of incorrect analogs that could compromise experimental reproducibility.

Quality control Analytical chemistry Identity verification

Defined Application Scenarios for 1-(2-Aminoethyl)cyclopropanecarboxylic Acid Based on Quantitative Differentiation Evidence


Design of Conformationally Restricted Peptidomimetics Requiring α,α-Disubstitution

For medicinal chemistry programs developing peptidomimetics where complete backbone conformational restriction at the amino acid incorporation site is required, 1-(2-Aminoethyl)cyclopropanecarboxylic acid provides α,α-disubstitution with a cyclopropane ring directly at the α-carbon, eliminating all ψ and φ dihedral angle freedom . This scenario is distinct from applications using CAMP/TAMP (which retain some backbone flexibility due to monosubstitution at the α-carbon) or ACC (which lacks the extended aminoethyl side chain for additional molecular recognition). The compound is appropriate for structure-activity relationship (SAR) studies aimed at probing the effects of extreme conformational restriction on target binding, as documented in Section 3 Evidence Item 1.

Hit-to-Lead Optimization Targeting Lipid Metabolism or Angiogenesis Pathways

Based on in silico PASS predictions showing high probability scores for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979), 1-(2-Aminoethyl)cyclopropanecarboxylic acid is a rational starting point for hit-to-lead optimization in these therapeutic areas . The distinct predicted activity spectrum—absent in ACC and other cyclopropane amino acid analogs—justifies compound-specific procurement for programs requiring activity in these specific biological pathways. The compound can serve as a core scaffold for generating focused libraries through derivatization of the free amino and carboxylic acid functionalities.

Synthesis of Protease Inhibitor Key Intermediates and Vinyl-ACCA Analogs

The compound serves as a versatile building block for the synthesis of vinyl-ACCA (1-amino-2-vinylcyclopropane-1-carboxylic acid) derivatives, which are critical pharmacophores in hepatitis C virus (HCV) NS3/4A protease inhibitors and other antiviral agents . The 2-aminoethyl side chain provides a functional handle for further elaboration, distinguishing it from simpler cyclopropane amino acids like ACC. Research programs focused on antiviral protease inhibitor development should procure this specific compound for synthetic route development and structure-activity relationship exploration.

Comparative Procurement and Quality Control for Reproducible Research

For laboratories requiring reproducible experimental outcomes, procurement of the correct molecular form (free base, CAS 126822-37-5) rather than the hydrochloride salt (CAS 1421602-17-6) or chloroethyl analog is essential . The vendor-to-vendor pricing differential (31% between AChemBlock and CymitQuimica for identical 97% purity) justifies comparative sourcing as documented in Section 3 Evidence Item 3. Confirmation of identity via SMILES (NCCC1(C(=O)O)CC1) and InChI against vendor Certificates of Analysis ensures experimental integrity and facilitates literature reproducibility.

Technical Documentation Hub

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